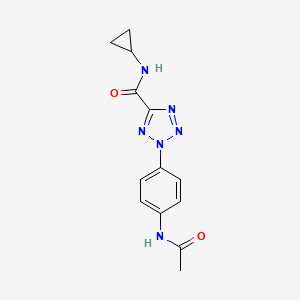

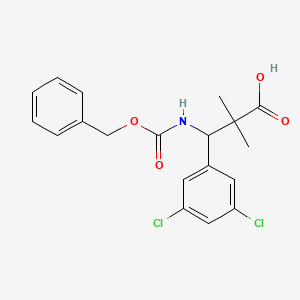

2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactivity of “2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” would likely be influenced by the presence of the acetamido, cyclopropyl, and tetrazole groups. For instance, the acetamido group might undergo hydrolysis to form a carboxylic acid and an amine . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions. The tetrazole group might participate in reactions with electrophiles due to the presence of multiple nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Tetrazole Derivatives as Pharmacophores

Tetrazole-containing compounds have been identified for their significant biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. These activities are attributed to the tetrazole moiety's ability to replace the carboxyl group in drugs, enhancing lipophilicity, bioavailability, and reducing drug side effects. Tetrazole derivatives have been utilized in the treatment of various diseases, showcasing better pharmacokinetic profiles and metabolic stability, making the tetrazole moiety a critical pharmacophore in drug development (Patowary, Deka, & Bharali, 2021).

Stereoselectivity in Pharmacology

Research on stereoselectivity of compounds such as phenylpiracetam and its derivatives reveals the importance of the configuration of stereocenters on biological properties. Enantiomerically pure derivatives have shown to offer pharmacological advantages, indicating the necessity for drug substance purification from less active enantiomers. This highlights the role of stereochemistry in improving the pharmacological profile of drugs (Veinberg et al., 2015).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been reviewed for their antitumor activities. Some compounds have progressed past preclinical testing stages, demonstrating the potential of these structures in developing new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).

Hybrid Tetrazole Compounds for Antibacterial Activity

Tetrazole hybrids, combining tetrazole with other antibacterial pharmacophores, have shown enhanced efficacy against both drug-sensitive and drug-resistant pathogens. These compounds, including Tedizolid and its derivatives, offer promising approaches to developing novel antibacterial agents capable of addressing the challenge of drug-resistant bacteria (Gao, Xiao, & Huang, 2019).

AMPK Activation and Independent Effects by AICAr

The compound 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is used widely to modulate AMPK activity, playing a significant role in metabolism regulation and cancer pathogenesis. Studies suggest AICAr's effects, previously attributed to AMPK activation, might also involve AMPK-independent mechanisms, underscoring the complexity of its action in biological systems (Visnjic et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide, also known as Acetaminophen, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are responsible for eliciting pain sensations .

Mode of Action

Acetaminophen’s mode of action involves inhibiting the COX-2 enzyme . It is thought to exert central actions, which ultimately lead to the inhibition of the cyclooxygenase (COX) pathways . This inhibition reduces the production of prostaglandins, thereby alleviating pain .

Biochemical Pathways

The primary biochemical pathway affected by Acetaminophen is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, Acetaminophen reduces the production of prostaglandins . This results in a decrease in pain sensations .

Result of Action

The result of Acetaminophen’s action is the reduction of pain and fever . By inhibiting the production of prostaglandins, Acetaminophen decreases the body’s pain response . Additionally, it has antipyretic effects, helping to reduce fever .

Zukünftige Richtungen

The future directions for research on “2-(4-acetamidophenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide” would likely depend on its intended application. If it is intended to be a pharmaceutical compound, further studies would be needed to evaluate its efficacy, pharmacokinetics, and toxicity. If it is intended for use in materials science or another field, different types of studies would be appropriate .

Eigenschaften

IUPAC Name |

2-(4-acetamidophenyl)-N-cyclopropyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-8(20)14-9-4-6-11(7-5-9)19-17-12(16-18-19)13(21)15-10-2-3-10/h4-7,10H,2-3H2,1H3,(H,14,20)(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKBRFXERYUMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)

![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)

![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2795070.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2795071.png)

![11,13-dimethyl-8-(2,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2795072.png)

![(E)-[(1,3-benzothiazol-2-yl)(cyano)methylidene]amino 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)

![2-Chloro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]propanamide](/img/structure/B2795080.png)

![3-oxo-N,2-diphenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2795081.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2795084.png)